Cas no 1805421-17-3 (3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde)

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
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- インチ: 1S/C7H3F2IN2O3/c8-6(9)3-1-4(10)5(2-13)11-7(3)12(14)15/h1-2,6H
- InChIKey: IUSXEJRKUWLXMG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)N=C(C(C(F)F)=C1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.8
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023672-1g |
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde |
1805421-17-3 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029023672-500mg |
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde |
1805421-17-3 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029023672-250mg |
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde |
1805421-17-3 | 95% | 250mg |
$950.60 | 2022-04-01 |
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehydeに関する追加情報
Research Briefing on 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3)
In recent years, the compound 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its unique difluoromethyl and nitro functional groups, has demonstrated promising potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde in the synthesis of novel pyridine-based kinase inhibitors. The researchers utilized this compound as a key building block to introduce the difluoromethyl group, which is known to enhance metabolic stability and bioavailability. The resulting inhibitors exhibited potent activity against a range of kinases implicated in cancer and inflammatory diseases, with IC50 values in the low nanomolar range.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024), where it was employed in the development of antimicrobial agents. The study demonstrated that derivatives of 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The presence of the difluoromethyl group was found to play a critical role in overcoming resistance mechanisms.
From a synthetic chemistry perspective, 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde has also been the subject of methodological advancements. A 2023 paper in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction using this compound as a substrate, enabling efficient functionalization at the 5-position iodine. This methodology has opened new avenues for the rapid diversification of pyridine scaffolds in drug discovery programs.
The compound's mechanism of action and structure-activity relationships (SAR) have been further elucidated through computational studies. Molecular docking simulations, as reported in a 2024 Journal of Chemical Information and Modeling publication, revealed that the difluoromethyl and nitro groups contribute to favorable binding interactions with target proteins, while the aldehyde functionality serves as a handle for further derivatization. These insights are guiding the design of next-generation therapeutics based on this scaffold.
In conclusion, 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a promising candidate for further investigation in drug discovery programs. Future research directions may include exploration of its potential in targeted protein degradation and covalent inhibitor development.
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